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Compound of Interest

Compound Name: SZM-1209

Cat. No.: B10855862 Get Quote

In the landscape of preclinical drug development, two molecules, SZM-1209 and BAY 1161909,

have emerged with distinct mechanisms of action and therapeutic potential. This guide

provides a head-to-head comparison of their preclinical data, offering researchers, scientists,

and drug development professionals a comprehensive overview of their in vitro and in vivo

activities. While both are kinase inhibitors, they target different kinases and are being

investigated for disparate therapeutic applications. SZM-1209 is a potent and specific inhibitor

of Receptor-Interacting serine/threonine Protein Kinase 1 (RIPK1), a key mediator of

necroptosis and inflammation. In contrast, BAY 1161909, also known as empesertib, is a

selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a crucial component of the spindle

assembly checkpoint (SAC) in mitosis, positioning it as a potential anti-cancer agent.

At a Glance: Key Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of SZM-1209
and BAY 1161909, providing a clear comparison of their potency and efficacy in various

experimental models.
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Parameter SZM-1209 BAY 1161909 (Empesertib)

Target Kinase RIPK1 Mps1 (TTK)

Binding Affinity (Kd) 85 nM for RIPK1.[1][2]
Not explicitly reported in the

provided results.

In Vitro IC50 Not explicitly reported.
<10 nmol/L for Mps1 kinase

activity.[3]

Cellular EC50

22.4 nM (inhibition of

necroptosis in HT-29 cells).[1]

[2]

In the nanomolar range for

inhibition of tumor cell

proliferation.[3]

Selectivity
Highly selective for RIPK1 over

RIPK3 (Kd >10,000 nM).[1]

Excellent selectivity profile

across various kinases.[4]

Table 2: In Vivo Efficacy in Preclinical Models
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Model SZM-1209 BAY 1161909 (Empesertib)

Disease Model

Systemic Inflammatory

Response Syndrome (SIRS)

and Acute Lung Injury (ALI) in

mice.[1][2]

Various tumor xenograft

models, including non-small

cell lung cancer (NSCLC).[4][5]

Dosing (Monotherapy)

10 and 20 mg/kg improved

survival in a mouse SIRS

model.[1]

Moderate efficacy as a

monotherapy in tumor

xenograft studies.[3][4]

Combination Therapy
Not reported in the provided

results.

Showed strongly improved

efficacy when combined with

paclitaxel in a broad range of

xenograft models, including

those with paclitaxel

resistance.[3][5]

Key In Vivo Findings

Decreased body temperature

reduction and improved

survival in SIRS model.

Reduced lung RIPK1

phosphorylation, inflammatory

cytokines (IL-6, TNF-α), and

lung injury in ALI model.[1][2]

Abrogated paclitaxel-induced

mitotic arrest, leading to

enhanced anti-tumor efficacy

without adding toxicity.[3]

Overcame both intrinsic and

acquired resistance to

paclitaxel.[4]

Delving Deeper: Mechanism of Action and Signaling
Pathways
The distinct therapeutic targets of SZM-1209 and BAY 1161909 translate to fundamentally

different mechanisms of action at the cellular level.

SZM-1209: A Guard Against Inflammatory Cell Death

SZM-1209 targets RIPK1, a critical kinase in the necroptosis pathway, a form of programmed

necrotic cell death. In response to stimuli like TNF-α, RIPK1 can initiate a signaling cascade

leading to the formation of the "necrosome" complex with RIPK3 and subsequent
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phosphorylation of MLKL, culminating in plasma membrane rupture and cell death. By

inhibiting RIPK1, SZM-1209 effectively blocks this inflammatory cell death pathway.
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SZM-1209 inhibits RIPK1, blocking the necroptosis signaling cascade.

BAY 1161909: Disrupting Mitosis in Cancer Cells

BAY 1161909 targets Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).

The SAC ensures proper chromosome segregation during mitosis by preventing the cell from

entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[6] In

cancer cells, which often exhibit chromosomal instability, the SAC is critical for survival. By

inhibiting Mps1, BAY 1161909 abrogates the SAC, forcing cells to exit mitosis prematurely with

misaligned chromosomes.[3][6] This leads to aneuploidy, mitotic catastrophe, and ultimately,

cancer cell death.[7]
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BAY 1161909 inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.

Experimental Protocols: A Closer Look at the
Methods
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The preclinical evaluation of SZM-1209 and BAY 1161909 involved a range of standard in vitro

and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assays
Objective: To determine the inhibitory activity of the compound against the target kinase.

General Protocol:

Recombinant human kinase (e.g., RIPK1 or Mps1) is incubated with a specific substrate

(e.g., a peptide or protein) and ATP in a reaction buffer.

The test compound (SZM-1209 or BAY 1161909) is added at various concentrations.

The reaction is allowed to proceed for a defined period at a specific temperature.

Kinase activity is measured by quantifying the amount of phosphorylated substrate. This

can be done using various methods, including radiometric assays (e.g., using [γ-³²P]-ATP)

or non-radiometric methods like fluorescence-based assays or mass spectrometry.[8][9]

[10]

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the

compound concentration.

Cellular Proliferation Assays
Objective: To assess the effect of the compound on the growth of cancer cell lines.

General Protocol:

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound (e.g., BAY

1161909).

After a specific incubation period (typically 48-72 hours), cell viability or proliferation is

measured.
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Common methods include:

Metabolic assays (e.g., MTT, WST): Measure the metabolic activity of viable cells, which

is proportional to the cell number.[11]

ATP-based assays: Quantify the amount of ATP, which correlates with the number of

viable cells.[12]

DNA synthesis assays (e.g., BrdU incorporation): Measure the incorporation of a

labeled nucleoside into newly synthesized DNA, indicating cell proliferation.[13]

EC₅₀ or GI₅₀ (concentration for 50% growth inhibition) values are determined from the

dose-response curves.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

General Protocol:

Human cancer cells are implanted subcutaneously or orthotopically into

immunocompromised mice (e.g., nude or SCID mice).[14][15][16]

Once the tumors reach a palpable size, the mice are randomized into treatment and

control groups.

The test compound (e.g., BAY 1161909) is administered to the treatment group via a

specific route (e.g., oral gavage, intraperitoneal injection) and schedule.

Tumor size is measured regularly using calipers, and tumor volume is calculated.

At the end of the study, the tumors are excised and may be used for further analysis (e.g.,

histology, biomarker analysis).

The efficacy of the treatment is assessed by comparing the tumor growth in the treated

group to the control group.
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A generalized workflow for preclinical drug development.

Conclusion
The preclinical data for SZM-1209 and BAY 1161909 highlight two distinct and promising

avenues for therapeutic intervention. SZM-1209, with its potent inhibition of RIPK1-mediated

necroptosis, holds significant potential for the treatment of inflammatory diseases. Its efficacy in
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animal models of SIRS and ALI underscores its promise in conditions where uncontrolled cell

death and inflammation are key drivers of pathology.

On the other hand, BAY 1161909's mechanism of Mps1 inhibition presents a compelling

strategy for cancer therapy. By undermining the spindle assembly checkpoint, it induces mitotic

catastrophe in cancer cells. The synergistic effect observed with paclitaxel is particularly

noteworthy, suggesting a potential to enhance the efficacy of existing chemotherapies and

overcome drug resistance.[3][4]

While a direct comparison in the same disease model is not applicable due to their different

targets and mechanisms, this guide provides a clear delineation of their individual preclinical

profiles. The data presented herein should serve as a valuable resource for researchers and

drug developers in understanding the potential of these two kinase inhibitors and guiding future

investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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